molecular formula C25H21N3OS B10952332 N-[ethyl(phenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide

N-[ethyl(phenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide

Cat. No.: B10952332
M. Wt: 411.5 g/mol
InChI Key: ODMJIXBWFRGEJM-UHFFFAOYSA-N
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Description

N-ETHYL-N-PHENYL-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA is a complex organic compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse applications in organic synthesis and biological activities. This particular compound features a quinoline moiety, which is often associated with significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-N-PHENYL-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA typically involves the reaction of N-ethyl-N-phenylthiourea with a quinoline derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction. The process generally involves heating the reactants to a specific temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-N-PHENYL-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-ETHYL-N-PHENYL-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis reactions.

    Biology: Investigated for its potential as an antibacterial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of dyes, photographic films, and elastomers.

Mechanism of Action

The mechanism of action of N-ETHYL-N-PHENYL-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA involves its interaction with specific molecular targets. The quinoline moiety allows the compound to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a hydrogen-bond donor in catalysis.

    N-[(2-chloropyridin-3-yl)carbamothioyl]thiophene-2-carboxamide: Exhibits significant antibacterial properties.

    N-(allylcarbamothioyl)thiophene-2-carboxamide: Used in the synthesis of heterocyclic compounds.

Uniqueness

N-ETHYL-N-PHENYL-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA is unique due to its specific quinoline structure, which imparts distinct pharmacological properties. Its ability to participate in a variety of chemical reactions and its diverse applications in research and industry make it a valuable compound.

Properties

Molecular Formula

C25H21N3OS

Molecular Weight

411.5 g/mol

IUPAC Name

N-[ethyl(phenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C25H21N3OS/c1-2-28(19-13-7-4-8-14-19)25(30)27-24(29)21-17-23(18-11-5-3-6-12-18)26-22-16-10-9-15-20(21)22/h3-17H,2H2,1H3,(H,27,29,30)

InChI Key

ODMJIXBWFRGEJM-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=S)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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